molecular formula C15H13FN2O2S B15172740 Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate CAS No. 921040-15-5

Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate

Cat. No.: B15172740
CAS No.: 921040-15-5
M. Wt: 304.3 g/mol
InChI Key: UINFXZLHOIUTKR-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate is a synthetic compound that combines the structural features of indole and thiazole rings. These heterocyclic systems are known for their significant biological activities and are often found in various pharmacologically active molecules . The presence of a fluorine atom and an ester group further enhances the compound’s potential for diverse chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common approach is the condensation of 5-fluoroindole with a thiazole derivative under basic conditions, followed by esterification to introduce the ethyl carboxylate group . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate is unique due to the combination of indole and thiazole rings, which provides a synergistic effect in its biological activities. The presence of the ethyl ester group further enhances its chemical reactivity and potential for modification .

Biological Activity

Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its pharmacological profile.

Chemical Structure and Properties

  • Molecular Formula : C12H10F N3O2S
  • Molecular Weight : 273.29 g/mol
  • CAS Number : [specific CAS number if available]

The compound features a fluorinated indole structure linked to a thiazole moiety, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer progression.

Key Mechanisms:

  • Inhibition of Protein Kinases : The compound has shown efficacy in inhibiting several critical protein kinases, including:
    • EGFR (Epidermal Growth Factor Receptor)
    • HER2 (Human Epidermal growth factor Receptor 2)
    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
    • CDK2 (Cyclin-dependent kinase 2) .
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cell lines by promoting cell cycle arrest at the G2/M phase, leading to programmed cell death .
  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For instance:
    • IC50 values reported for related thiazole-indole compounds range from 6.10 µM to over 30 µM against different cancer types .

Research Findings and Case Studies

Numerous studies have evaluated the biological activity of this compound and similar derivatives. Below are notable findings:

StudyCompoundCell LineIC50 (µM)Mechanism
Ethyl 5-fluoro...MCF-7 (Breast Cancer)6.10 ± 0.4Apoptosis induction
Ethyl 5-fluoro...Other Cancer Lines<30Multi-target inhibition
Thiazolyl-indole derivativesVarious Cancer LinesVariesKinase inhibition

Case Study: Cytotoxicity Against MCF-7 Cells

In a specific study focusing on MCF-7 breast cancer cells, derivatives of the compound demonstrated significant cytotoxicity with IC50 values as low as 6.10 µM. The mechanism was primarily through the inhibition of cell cycle progression and induction of apoptosis, highlighting the therapeutic potential of thiazole-indole hybrids in oncology .

Structural Activity Relationship (SAR)

The presence of the thiazole ring is crucial for enhancing the anticancer activity of indole-based compounds. Modifications at specific positions on the indole and thiazole rings can significantly influence potency and selectivity against cancer cells. For instance:

  • Fluorine substitution at the 5-position of the indole ring has been associated with increased activity due to enhanced electronic properties that facilitate interaction with target proteins .

Properties

CAS No.

921040-15-5

Molecular Formula

C15H13FN2O2S

Molecular Weight

304.3 g/mol

IUPAC Name

ethyl 5-fluoro-1-(1,3-thiazol-2-ylmethyl)indole-2-carboxylate

InChI

InChI=1S/C15H13FN2O2S/c1-2-20-15(19)13-8-10-7-11(16)3-4-12(10)18(13)9-14-17-5-6-21-14/h3-8H,2,9H2,1H3

InChI Key

UINFXZLHOIUTKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CC3=NC=CS3)C=CC(=C2)F

Origin of Product

United States

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